molecular formula C7H11NO2 B12451623 methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate

methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12451623
M. Wt: 141.17 g/mol
InChI Key: LITPBZMWZQGLEL-XEAPYIEGSA-N
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Description

Methyl (1R,5S,6R)-3-azabicyclo[310]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves the formation of the bicyclic ring system followed by the introduction of the ester group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The esterification can be achieved using reagents such as methanol and acid catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,3S,5S)-rel-6-oxabicyclo[3.1.0]hexane-3-carboxylate
  • rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate
  • (1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane

Uniqueness

Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to the presence of the nitrogen atom within the bicyclic ring system, which imparts distinct chemical and biological properties.

Biological Activity

Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1024038-72-9

1. Antinociceptive Effects

Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety exhibit significant antinociceptive properties. Studies have shown that these compounds can act as opioid receptor antagonists, effectively modulating pain responses without the addictive potential associated with traditional opioids. The mechanism involves interaction with mu-opioid receptors, providing a promising avenue for pain management therapies .

2. Histone Deacetylase Inhibition

This compound has also been identified as a histone deacetylase (HDAC) inhibitor. HDACs play critical roles in regulating gene expression through chromatin remodeling. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and is a potential strategy for cancer therapy .

3. Neuroprotective Properties

Recent studies suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis has been highlighted in various in vitro studies .

Synthesis and Derivatives

The synthesis of this compound typically involves the use of azomethine ylides and cyclopropene dipolarophiles through 1,3-dipolar cycloaddition reactions . This method not only facilitates the formation of the bicyclic structure but also allows for further functionalization to enhance biological activity.

Table 1: Comparison of Biological Activities

Activity TypeMechanismReferences
AntinociceptiveOpioid receptor antagonism
Histone deacetylase inhibitionGene expression modulation
NeuroprotectiveNeurotransmitter modulation

Case Study 1: Antinociceptive Mechanism

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced pain responses in animal models when administered in varying doses. The results indicated a dose-dependent relationship with maximum efficacy observed at intermediate doses .

Case Study 2: HDAC Inhibition

In vitro assays revealed that this compound inhibited HDAC activity in cancer cell lines, leading to increased acetylation of histones and subsequent reactivation of silenced genes associated with tumor suppression .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-8-3-5(4)6/h4-6,8H,2-3H2,1H3/t4-,5+,6?

InChI Key

LITPBZMWZQGLEL-XEAPYIEGSA-N

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CNC2

Canonical SMILES

COC(=O)C1C2C1CNC2

Origin of Product

United States

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